molecular formula C13H19N B13972275 Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-

Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-

Cat. No.: B13972275
M. Wt: 189.30 g/mol
InChI Key: DZYXFINTAWIXPG-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is a heterocyclic aromatic organic compound with the molecular formula C13H19N It is a derivative of quinoline, characterized by the presence of a tetrahydroquinoline ring system with additional methyl and propyl substituents

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-2-propyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C13H19N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-7,14H,3,8-10H2,1-2H3

InChI Key

DZYXFINTAWIXPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=CC=CC=C2N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

2-Methylquinoline+H2Pd/CQuinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-\text{2-Methylquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-} 2-Methylquinoline+H2​Pd/C​Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow hydrogenation processes, where the quinoline derivative is continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler derivative without the methyl and propyl substituents.

    2-Methylquinoline: Lacks the tetrahydro structure but has a similar methyl group.

    Quinaldine: Another quinoline derivative with different substituents.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is unique due to its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties

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